molecular formula C18H16BrN3OS B2377042 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034495-85-5

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2377042
CAS No.: 2034495-85-5
M. Wt: 402.31
InChI Key: XKTYJDATQBJOFT-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that features a bromophenyl group, a thiophenyl group, and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and thiophenyl intermediates, which are then coupled with a pyrazinyl moiety through a series of condensation and substitution reactions. Common reagents used in these reactions include brominating agents, thiophene derivatives, and pyrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-(

Biological Activity

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group, a thiophene ring, and a pyrazine moiety linked through a propanamide functional group. The molecular formula is C17H16BrN3SC_{17}H_{16}BrN_3S with a molecular weight of approximately 372.29 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₆BrN₃S
Molecular Weight372.29 g/mol
CAS Number2034425-40-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be useful in treating infections.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral proteases, suggesting that this compound may also possess antiviral properties.
  • Anticancer Potential : Studies on related structures have indicated that they may induce apoptosis in cancer cells or inhibit tumor growth.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been reported to reduce inflammatory responses in various models.

Study on Antiviral Activity

A study investigating the antiviral effects of pyrazine derivatives found that compounds similar to this compound demonstrated significant inhibition of Zika virus protease with IC50 values as low as 130 nM . This suggests that the compound may have similar inhibitory effects on other flavivirus proteases.

Anticancer Research

In another study focusing on the structure-activity relationship (SAR) of thiophene derivatives, it was found that modifications in the thiophene ring could enhance cytotoxicity against various cancer cell lines . This indicates that the specific arrangement and substitution patterns in compounds like this compound could be optimized for improved anticancer activity.

Anti-inflammatory Studies

Research into the anti-inflammatory properties of related compounds showed that they could significantly reduce pro-inflammatory cytokine levels in vitro . Given the structural similarities, it is plausible that this compound may exhibit similar effects.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTYJDATQBJOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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